molecular formula C12H13NO4S B1356185 Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate CAS No. 220679-12-9

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B1356185
CAS No.: 220679-12-9
M. Wt: 267.3 g/mol
InChI Key: BWJQKKTWLJTDSF-UHFFFAOYSA-N
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Description

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS 220679-12-9) is a high-purity chemical reagent with a molecular formula of C12H13NO4S and a molecular weight of 267.30 g/mol . It belongs to the class of indole derivatives, a heterocyclic scaffold of significant importance in medicinal and pharmaceutical chemistry due to its presence in numerous bioactive molecules and natural products . The indole nucleus is a privileged structure known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making it a valuable building block in drug discovery and development . The specific substitution pattern on this compound—featuring a methylsulfonyl group at the 5-position and an ethyl ester at the 2-position—provides a versatile handle for further synthetic modifications and is typical of structures investigated for their biological potential . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is not approved for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 5-methylsulfonyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-3-17-12(14)11-7-8-6-9(18(2,15)16)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJQKKTWLJTDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238451
Record name Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220679-12-9
Record name Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220679-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methanesulphonylindole-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methanesulphonylindole.

    Esterification: The 5-methanesulphonylindole is then esterified with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain ethyl 5-methanesulphonylindole-2-carboxylate in high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Automated Equipment: Automated reactors and purification systems are employed to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methanesulphonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent for organic chemists.

Biology

  • Biochemical Probes : This compound is utilized as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways. Its ability to modify biological activities makes it valuable for studying enzyme kinetics and mechanisms.

Medicine

  • Therapeutic Potential : this compound is being explored for its potential anti-inflammatory and anticancer properties. Research indicates that derivatives of this compound may inhibit specific cancer cell lines, providing a basis for further drug development .

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The research highlighted that modifications to the indole core could enhance biological activity, indicating potential for further development as anticancer agents .

Case Study 2: Enzyme Interaction Studies

Research conducted on the interaction of this compound with specific enzymes showed that it could act as an inhibitor, providing insights into metabolic pathways involved in disease processes. This study emphasized its role as a biochemical probe, facilitating deeper understanding of enzyme mechanisms .

Mechanism of Action

The mechanism of action of ethyl 5-methanesulphonylindole-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 5-position of the indole core is critical for modulating physicochemical and biological properties. Key analogs include:

Compound Name 5-Substituent 2-Substituent Key Properties/Applications Reference
Ethyl 5-nitro-1H-indole-2-carboxylate -NO₂ -COOEt High structural similarity (0.93); nitro group enhances electrophilicity for further functionalization
Ethyl 7-nitro-1H-indole-2-carboxylate -NO₂ (7-position) -COOEt Demonstrates positional isomerism; nitro at 7-position may alter electronic distribution
Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate -OCH₂Ph -COOEt LogP = 3.87; alkoxy groups improve lipophilicity for membrane permeability
Ethyl 5-(1-methylimidazol-5-yl)-1H-indole-2-carboxylate -C₃H₃N₂CH₃ -COOEt Heterocyclic substituent enables metal coordination or hydrogen bonding in enzyme inhibition
Ethyl 5-(pyridin-4-yl)-1H-indole-2-carboxylate -C₅H₄N -COOEt CYP125/CYP142 inhibitor; pyridinyl enhances binding to heme-containing enzymes

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃) increase electrophilicity, facilitating nucleophilic substitution or coupling reactions .
  • Lipophilic substituents (e.g., -OCH₂Ph) improve membrane permeability but may reduce aqueous solubility .
  • Heterocyclic substituents (e.g., imidazolyl, pyridinyl) enable targeted interactions in enzyme inhibition .
Physicochemical Properties
  • LogP : Alkoxy-substituted analogs (e.g., ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate) have LogP ~3.87, indicating moderate lipophilicity . Nitro or sulfonyl groups may further increase LogP but reduce solubility.

Biological Activity

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a methylsulfonyl group at the 5-position and an ethyl ester at the carboxylic acid position. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The sulfonyl group enhances solubility, allowing for better bioavailability and interaction with target sites.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines. For instance, it was tested against COLO 205 (colon cancer), SK-MEL-2 (melanoma), A549 (lung cancer), and JEG-3 (choriocarcinoma) cell lines using MTT assays. Results indicated that compounds with similar structures showed significant inhibition of cell proliferation, suggesting a promising anticancer activity profile .
  • Mechanism Insights : The mechanism underlying its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. For example, studies have shown that related indole derivatives can activate caspase pathways leading to programmed cell death in cancer cells .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition of Enzymes : It has been reported to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes .
  • Case Studies : A study involving structural modifications of indole derivatives indicated that certain substitutions could enhance anti-inflammatory activity significantly. For instance, derivatives with specific functional groups showed IC50 values in the low micromolar range against COX enzymes, suggesting that this compound could be optimized for better efficacy .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activities:

Activity Cell Lines/Targets IC50 Values Mechanism
CytotoxicityCOLO 205VariesInduction of apoptosis
SK-MEL-2VariesCell cycle arrest
A549VariesApoptosis via caspase activation
Anti-inflammatoryCOX EnzymesLow µM rangeInhibition of pro-inflammatory mediators
LOXLow µM rangeModulation of inflammatory pathways

Q & A

Q. Critical Considerations :

  • Anhydrous Conditions : Moisture-sensitive reagents (e.g., AlCl₃) require strict anhydrous environments.
  • Purification : Combiflash chromatography (0–40% ethyl acetate/hexane gradients) effectively isolates products .
  • Monitoring : TLC (25–33% ethyl acetate/hexane) ensures reaction completion .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

  • X-ray Crystallography : The gold standard for structural confirmation. SHELX software (e.g., SHELXL for refinement) resolves hydrogen-bonding networks and planar deviations (e.g., 0.028 Å in ) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions (e.g., methylsulfonyl’s deshielded signals at δ ~3.0 ppm for CH₃ and ~125–140 ppm for SO₂ in ¹³C).
    • 2D Techniques (COSY, HSQC) : Assign coupling patterns and confirm regiochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., Exact Mass: 276.189665 in for related compounds) .

Advanced: How can researchers address challenges in the regioselective introduction of the methylsulfonyl group during synthesis?

Answer:
Regioselectivity at the indole 5-position is influenced by:

  • Directing Groups : Electron-donating groups (e.g., methoxy) at adjacent positions can direct sulfonation. highlights abnormal regioselectivity in Fischer indole synthesis, emphasizing the need for protecting groups or catalysts to control reactivity .
  • Oxidative Conditions : Methylthio precursors (e.g., 5-(methylthio)indole derivatives) oxidized with mCPBA or H₂O₂/AcOH to yield sulfonyl groups.
  • Computational Guidance : DFT calculations predict electrophilic aromatic substitution (EAS) reactivity, identifying favorable transition states for sulfonation .

Advanced: What computational approaches are employed to predict the reactivity and physicochemical properties of this compound?

Answer:

  • Density Functional Theory (DFT) :
    • Reactivity : Fukui indices (from Hirshfeld charges) identify nucleophilic/electrophilic sites for functionalization .
    • Crystal Packing : Non-covalent interaction (NCI) analysis predicts hydrogen-bonding and π-stacking trends, critical for crystallization (e.g., planar indole systems in ) .
  • Molecular Dynamics (MD) : Simulates solubility and stability in solvents (e.g., methanol/water mixtures for recrystallization) .

Advanced: How do structural modifications at the indole ring’s 5-position impact biological activity in derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Electron-Withdrawing Groups (EWGs) : Methylsulfonyl enhances metabolic stability and binding affinity (e.g., ’s acylation derivatives tested for kinase inhibition) .
    • Steric Effects : Bulky substituents at the 5-position may hinder target engagement, requiring molecular docking to optimize fit.
  • Biological Assays :
    • In Vitro Testing : Derivatives are screened against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
    • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) quantify half-life improvements from sulfonyl groups .

Advanced: How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?

Answer:

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve subtle lattice differences. emphasizes SHELXL refinement with twin detection for twinned crystals .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions (e.g., melting point variations in for indole derivatives) .
  • Computational Tools : Mercury (CCDC) visualizes packing motifs, while DASH predicts powder diffraction patterns for polymorph identification .

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